2,5-Dibromo-3-(difluoromethoxy)phenol
Overview
Description
2,5-Dibromo-3-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Br2F2O2 and a molecular weight of 317.91 g/mol . This compound is known for its potent properties and is used in various scientific research fields, including drug development, organic synthesis, and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(difluoromethoxy)phenol typically involves the bromination of 3-(difluoromethoxy)phenol. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions. The exact synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and other reduced derivatives.
Scientific Research Applications
2,5-Dibromo-3-(difluoromethoxy)phenol is utilized in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s bromine and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-fluorophenol: Similar in structure but lacks the difluoromethoxy group.
2,5-Dibromo-4-(decyloxy)phenol: Contains a decyloxy group instead of a difluoromethoxy group.
2,5-Dibromo-3,4-difluorothiophene: A thiophene derivative with similar bromine and fluorine substitutions
Uniqueness
2,5-Dibromo-3-(difluoromethoxy)phenol is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and physical properties
Biological Activity
2,5-Dibromo-3-(difluoromethoxy)phenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. Its unique structural features, including bromine and difluoromethoxy substituents, suggest that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
The compound can be described by the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₈H₅Br₂F₂O |
Molecular Weight | 309.93 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions may affect various signaling pathways, including those related to apoptosis and cell proliferation. The presence of bromine and difluoromethoxy groups enhances the compound's lipophilicity, which may facilitate its penetration into cellular membranes.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that halogenated phenols can induce apoptosis in cancer cell lines. For instance, related compounds have shown IC50 values indicating significant cytotoxicity against leukemia cells while sparing normal peripheral blood mononuclear cells (PBMNCs) .
- Antioxidant Properties : The structural components of this compound may contribute to its ability to scavenge free radicals, thus providing potential protective effects against oxidative stress .
- Enzyme Inhibition : Similar phenolic compounds have been studied for their ability to inhibit enzymes involved in inflammatory processes and cancer progression. The difluoromethoxy group may enhance binding affinity due to electron-withdrawing effects .
Case Studies and Research Findings
Several studies have explored the biological effects of structurally related compounds:
- Study on Antineoplastic Activity : A screening of natural compounds revealed that certain dibromophenolic derivatives exhibited strong antiproliferative effects on Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines. These findings support the potential of brominated phenols in cancer therapy .
- Cytotoxicity Assessment : In vitro assays demonstrated that compounds with similar structures induced apoptosis at varying concentrations, with lower IC50 values observed in malignant cells compared to healthy PBMNCs. This selectivity is crucial for therapeutic applications .
Properties
IUPAC Name |
2,5-dibromo-3-(difluoromethoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEBLZTXTZDYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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